molecular formula C18H21N5O4 B12400500 (2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

(2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

Cat. No.: B12400500
M. Wt: 371.4 g/mol
InChI Key: IKAOBYHDMSOSMX-NJBQOQPGSA-N
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Description

The compound (2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.

    Attachment of the Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions, often using benzylamine as the nucleophile.

    Glycosylation: The purine base is then glycosylated with a sugar derivative to form the nucleoside structure.

    Hydroxylation and Methylation: The final steps involve hydroxylation and methylation reactions to introduce the hydroxymethyl and methyl groups at the appropriate positions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol: undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can undergo reduction reactions to modify the purine base or the sugar moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the purine base and the benzylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like benzyl chloride (C6H5CH2Cl) and sodium hydride (NaH) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized, reduced, or substituted analogs, which may have different biological activities.

Scientific Research Applications

(2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.

    Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit the activity of these enzymes, thereby preventing the replication of viruses or the proliferation of cancer cells. The pathways involved include the inhibition of DNA polymerase and reverse transcriptase enzymes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Guanosine: Another nucleoside with a purine base, differing in the substituents on the purine ring.

    2’-Deoxyadenosine: A deoxyribonucleoside analog with a similar structure but lacking the hydroxyl group at the 2’ position.

Uniqueness

(2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol: is unique due to the presence of the benzylamino group, which imparts distinct biological properties. This modification enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

(2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C18H21N5O4/c1-18(26)14(25)12(8-24)27-17(18)23-10-22-13-15(20-9-21-16(13)23)19-7-11-5-3-2-4-6-11/h2-6,9-10,12,14,17,24-26H,7-8H2,1H3,(H,19,20,21)/t12-,14?,17-,18+/m1/s1

InChI Key

IKAOBYHDMSOSMX-NJBQOQPGSA-N

Isomeric SMILES

C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)CO)O)O

Origin of Product

United States

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